2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of an appropriate amine with an acylating agent.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced through a sulfonation reaction, where a sulfonating agent reacts with the intermediate compound.
Attachment of the Phenyl Group: The phenyl group is attached via a substitution reaction, often using a phenyl halide and a suitable catalyst.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxyphenyl)acetamide
- 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methylphenyl)acetamide
- 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxy-4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-methoxy-5-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C18H23N3O4S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C18H23N3O4S/c1-14-10-11-17(25-4)16(12-14)19-18(22)13-21(26(23,24)20(2)3)15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,19,22) |
InChI Key |
HELOXYQMEXMGPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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